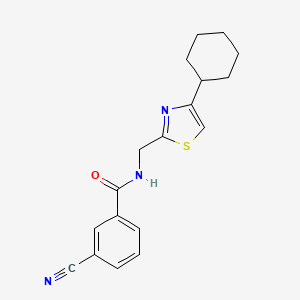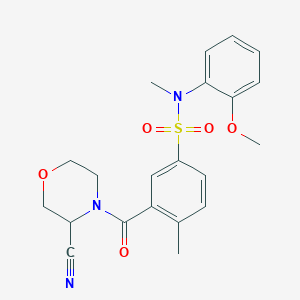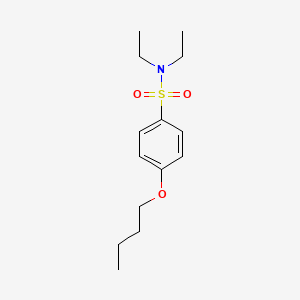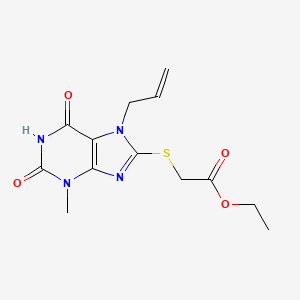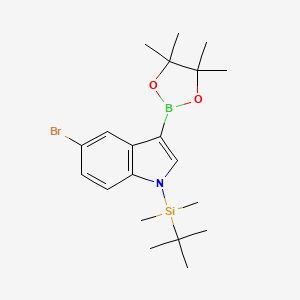![molecular formula C20H22N4O5S B2399351 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide CAS No. 1105248-09-6](/img/structure/B2399351.png)
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide is a useful research compound. Its molecular formula is C20H22N4O5S and its molecular weight is 430.48. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The chemical compound (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide is involved in various synthetic and characterization studies aimed at understanding its properties and potential applications. Research in this area often focuses on the synthesis of new derivatives and the study of their structural characteristics. For example, studies have involved the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, highlighting the importance of pyrazole and pyrimidine rings in medicinal chemistry and material science. These compounds are characterized using techniques such as elemental analysis, IR, MS, 1H-NMR, and 13C-NMR, providing detailed insights into their molecular structures (Hassan, Hafez, & Osman, 2014).
Cytotoxicity and Antimicrobial Studies
A significant area of research involves evaluating the cytotoxicity and antimicrobial properties of derivatives. For instance, some studies focus on screening synthesized compounds against various cancer cell lines, such as Ehrlich Ascites Carcinoma (EAC) cells, to assess their potential as anticancer agents. These investigations are crucial for identifying new therapeutic agents that could lead to the development of novel cancer treatments. Additionally, the antimicrobial activity of synthesized compounds is tested against a range of bacterial and fungal strains, providing valuable information on their potential use in combating infectious diseases (Hassan, Hafez, & Osman, 2014).
Polymer Modification and Medical Applications
Another research direction involves the functional modification of polymers through condensation reactions with various amine compounds, including derivatives similar in structure to the compound of interest. This modification aims to enhance the polymers' physical properties, such as swelling behavior, and to imbue them with antibacterial and antifungal capabilities. These modified polymers have potential applications in medical fields, particularly in developing new materials for drug delivery systems and wound dressings that require antimicrobial properties to prevent infection (Aly & El-Mohdy, 2015).
Antioxidant and Enzyme Inhibition Studies
Research also extends to evaluating the antioxidant properties and enzyme inhibition capabilities of synthesized compounds. Studies have shown that certain derivatives exhibit significant inhibitory potentials against enzymes like α-glucosidase, which is relevant for developing treatments for conditions like diabetes. Additionally, antioxidant activity assessments, such as DPPH, ABTS, and FRAP assays, indicate that these compounds can neutralize free radicals, suggesting their potential use as antioxidant agents in pharmaceuticals or food preservatives (Pillai et al., 2019).
properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[2-[2-(2-methoxyethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5S/c1-27-7-6-21-19(26)9-24-20(14-10-30-11-15(14)23-24)22-18(25)5-3-13-2-4-16-17(8-13)29-12-28-16/h2-5,8H,6-7,9-12H2,1H3,(H,21,26)(H,22,25)/b5-3- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGSONBWBVBMAS-HYXAFXHYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)/C=C\C3=CC4=C(C=C3)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(3-butyl-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h] purin-8-yl)benzoate](/img/structure/B2399268.png)
![4,5,6,7-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2399270.png)
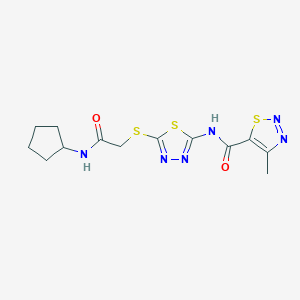
![N-(benzo[d]thiazol-2-yl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2399273.png)
![9-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2399274.png)

![(E)-3-(2-chlorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide](/img/structure/B2399277.png)
